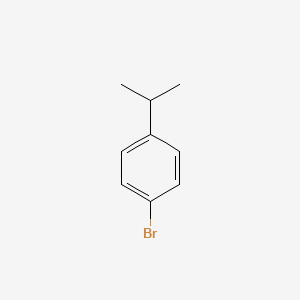

1-Bromo-4-isopropylbenzene

Descripción

Overview of Halogenated Aromatic Compounds in Contemporary Chemical Science

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by a benzene (B151609) ring to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. iloencyclopaedia.org These compounds are significant in numerous industrial and chemical processes, serving as solvents, chemical intermediates, and precursors for a wide array of products. iloencyclopaedia.orgnih.gov For instance, chlorobenzenes and their derivatives have been historically used as fumigants, insecticides, and disinfectants. iloencyclopaedia.org The stability of halogenated aromatic hydrocarbons, attributed to the resonance energy of the benzene ring and the strength of the carbon-halogen bond, also makes them persistent in the environment, a subject of considerable research. scirp.org Their applications extend to the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers. nih.gov

The reactivity of these compounds in electrophilic aromatic substitution reactions is a cornerstone of synthetic organic chemistry. The halogen substituent, while deactivating the aromatic ring towards electrophilic attack, directs incoming electrophiles to the ortho and para positions. This directing effect is crucial for the regioselective synthesis of multi-substituted aromatic compounds. Furthermore, the carbon-halogen bond can participate in various transformations, including nucleophilic aromatic substitution and cross-coupling reactions, further expanding their synthetic utility.

The Role of 1-Bromo-4-isopropylbenzene as a Model Compound and Synthetic Precursor

This compound, also known as p-bromocumene, is a halogenated aromatic compound featuring a bromine atom and an isopropyl group attached to a benzene ring at the para position. cymitquimica.com This specific arrangement of substituents makes it a valuable compound in both fundamental research and practical applications.

As a model compound, this compound is instrumental in studying the interplay of steric and electronic effects in chemical reactions. solubilityofthings.com The presence of the bulky isopropyl group and the electronegative bromine atom influences its reactivity and physical properties, such as its boiling point. solubilityofthings.com Researchers utilize this compound to investigate substitution reaction mechanisms and the impact of steric hindrance on reaction outcomes. solubilityofthings.com

In the realm of synthetic chemistry, this compound serves as a versatile precursor for the synthesis of a wide range of more complex molecules. solubilityofthings.com It is a key intermediate in the production of various pharmaceuticals, agrochemicals, and other specialty organic compounds. cymitquimica.com The bromine atom can be readily replaced through nucleophilic substitution or used to form organometallic reagents (like Grignard reagents) for carbon-carbon bond formation. cymitquimica.com This reactivity allows for the introduction of diverse functional groups, making it a crucial building block in multi-step syntheses. chemimpex.com

Historical Context and Evolution of Research on para-Substituted Bromobenzenes

Research into para-substituted bromobenzenes is deeply rooted in the broader history of electrophilic aromatic substitution, a foundational reaction in organic chemistry. The ability to selectively introduce a bromine atom at the para position of a substituted benzene ring has been a long-standing area of interest for synthetic chemists. nih.gov This regioselectivity is often desired to create specific isomers for use as intermediates in the synthesis of drugs, agrochemicals, and functional materials. nih.gov

Early research focused on understanding the directing effects of different substituents on the benzene ring. It was established that electron-donating groups preferentially direct incoming electrophiles to the ortho and para positions. The development of various brominating agents and catalysts has been a continuous effort to improve the efficiency and selectivity of these reactions.

More recently, research has evolved to include more sophisticated applications and theoretical understandings. For instance, para-substituted aryl bromides are classical precursors for generating organolithium and Grignard reagents, as well as for participating in benzyne (B1209423) formation and nucleophilic aromatic substitution reactions. nih.gov The advent of palladium-catalyzed cross-coupling reactions has further elevated the importance of aryl bromides, including para-substituted derivatives, as they are key coupling partners in these powerful bond-forming methodologies. Computational studies are now frequently employed to predict and explain the regioselectivity of bromination reactions, providing deeper insights into the reaction mechanisms. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁Br |

| Molecular Weight | 199.09 g/mol nih.govscbt.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 219.3 ± 9.0 °C at 760 mmHg chemsrc.com |

| Melting Point | -22 °C chemsrc.com |

| Density | 1.3 ± 0.1 g/cm³ chemsrc.com |

| Flash Point | 87.3 ± 13.1 °C chemsrc.com |

| Vapor Pressure | 0.2 mmHg nih.gov |

| Solubility | Insoluble in water; soluble in ethanol (B145695), chloroform, and benzene. |

| IUPAC Name | 1-bromo-4-(propan-2-yl)benzene nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZHUOIQYVYEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060411 | |

| Record name | p-Bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-4-isopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | 1-Bromo-4-isopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-61-8 | |

| Record name | 1-Bromo-4-isopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-isopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromocumene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SYA3DG4GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Bromo 4 Isopropylbenzene and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies introduce a bromine atom onto the isopropylbenzene ring in a single step. Electrophilic aromatic substitution is the most prominent of these methods.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the direct functionalization of benzene (B151609) and its derivatives. In the context of synthesizing 1-bromo-4-isopropylbenzene, this involves the reaction of isopropylbenzene with an electrophilic bromine source.

The reaction of isopropylbenzene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is a classic and effective method for the synthesis of this compound. brainly.comchegg.com The isopropyl group, being an ortho-, para-director, guides the incoming electrophile to these positions. However, due to the steric bulk of the isopropyl group, the para-substituted product, this compound, is formed as the major product. brainly.com

Reaction Conditions and Yields:

| Reactants | Catalyst | Product | Yield |

| Isopropylbenzene, Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | This compound | Major Product |

| Isopropylbenzene, Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | 1-Bromo-2-isopropylbenzene (B1265715) | Minor Product |

This table provides a simplified overview of the reaction. Actual yields can vary based on specific reaction conditions.

The mechanism of electrophilic aromatic bromination of isopropylbenzene involves several key steps. brainly.comlibretexts.org Initially, the Lewis acid catalyst, FeBr₃, interacts with the bromine molecule (Br₂) to form a highly electrophilic complex, which can be represented as [Br-Br-FeBr₃]. byjus.com This polarization makes one of the bromine atoms significantly more electrophilic.

The π electrons of the aromatic ring of isopropylbenzene then attack the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. brainly.comlibretexts.org This step is the rate-determining step of the reaction. libretexts.org

Finally, a weak base, such as the FeBr₄⁻ formed in the initial step, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound, along with the regeneration of the catalyst and the formation of hydrogen bromide (HBr). brainly.com

Alternative Halogenation Strategies

While the Br₂/FeBr₃ system is widely used, alternative methods for the halogenation of aromatic compounds exist. These methods often aim to use milder reagents or improve selectivity. For instance, N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination in the presence of light or a radical initiator, which would lead to the bromination of the isopropyl group rather than the aromatic ring. youtube.com However, for ring substitution, other systems can be employed. The use of reagents like tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) has been explored for the bromination of various aromatic compounds, offering an alternative to elemental bromine.

Indirect Synthesis and Functionalization Routes

Indirect methods involve the synthesis of this compound from a precursor molecule that already contains either the bromine atom or the isopropyl group.

Precursor-based Synthesis

An example of a precursor-based synthesis could involve the Sandmeyer reaction, starting from 4-isopropylaniline. Diazotization of the amino group with nitrous acid (HNO₂) followed by treatment with a copper(I) bromide (CuBr) solution would yield this compound. This multi-step approach can be advantageous when the starting aniline (B41778) is readily available or when direct bromination proves to be unselective.

Another indirect route could involve a Friedel-Crafts alkylation of bromobenzene (B47551). The reaction of bromobenzene with 2-chloropropane (B107684) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce the isopropyl group onto the aromatic ring. Due to the directing effect of the bromine atom (an ortho-, para-director), this reaction would yield a mixture of this compound and 1-bromo-2-isopropylbenzene.

Derivatization of Isopropylbenzene Analogs

The most direct and common method for the synthesis of this compound, also known as p-bromocumene, is through the electrophilic aromatic substitution of isopropylbenzene (cumene). The isopropyl group is an activating, ortho-, para-directing substituent. During electrophilic substitution reactions, it donates electron density to the aromatic ring, facilitating the attack of an electrophile.

The reaction typically involves treating isopropylbenzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that then attacks the electron-rich benzene ring. brainly.comquora.com

Although the isopropyl group directs substitution to both the ortho and para positions, the para-substituted product, this compound, is formed as the major product. brainly.com This regioselectivity is primarily due to the steric hindrance caused by the bulky isopropyl group, which impedes the approach of the electrophile to the adjacent ortho positions. brainly.comquora.com

To further enhance the selectivity for the para-isomer, shape-selective catalysts such as certain types of zeolites (e.g., HY or HMor zeolites) can be employed. google.com These catalysts possess porous structures with specific dimensions that preferentially allow the formation of the sterically less demanding para-isomer within their catalytic sites, thus increasing the yield of this compound relative to the ortho-isomer. google.com

Table 1: Synthesis of this compound via Electrophilic Bromination

| Starting Material | Reagents | Catalyst | Key Conditions | Major Product |

|---|---|---|---|---|

| Isopropylbenzene | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Anhydrous conditions | This compound |

| Isopropylbenzene | Bromine (Br₂) | HY or HMor Zeolite | Liquid phase reaction | This compound (High para-selectivity) |

Synthesis of Related Isomers and Polybrominated Derivatives

The synthesis of other isomers and polyhalogenated derivatives of isopropylbenzene requires distinct strategies that account for the directing effects of the substituents already present on the aromatic ring.

Synthetic Pathways to 1-Bromo-2-isopropylbenzene and 1-Bromo-3-isopropylbenzene

1-Bromo-2-isopropylbenzene (ortho-isomer): As the minor product of the direct bromination of cumene (B47948), its isolation from the reaction mixture can be challenging. quora.com A more targeted synthesis involves starting with a precursor that favors ortho-substitution. One such reported method begins with 1-bromo-2-isopropenylbenzene. The isopropenyl group can be reduced to an isopropyl group. This is achieved by treating the starting material with tosylhydrazine (TsNHNH₂) and sodium acetate (B1210297) trihydrate (NaOAc·3H₂O) in refluxing tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction proceeds to yield 1-bromo-2-isopropylbenzene after purification. chemicalbook.com

1-Bromo-3-isopropylbenzene (meta-isomer): The synthesis of the meta-isomer is more complex because both the isopropyl group and a bromine atom are ortho-, para-directors. A direct Friedel-Crafts alkylation of bromobenzene with an isopropyl halide would yield primarily the para-isomer, and direct bromination of cumene does not yield the meta product in significant amounts. Therefore, a multi-step sequence is necessary, which involves introducing a meta-directing group that is later converted to the desired isopropyl group.

A common strategy begins with the Friedel-Crafts acylation of benzene with propanoyl chloride and a Lewis acid catalyst to form propiophenone (B1677668). The acyl group is a deactivating, meta-director. Subsequent bromination of propiophenone with Br₂ and a catalyst like iron(III) bromide (FeBr₃) directs the bromine atom to the meta position, yielding 3-bromopropiophenone. doubtnut.com The final step is the reduction of the ketone functionality to a methylene (B1212753) group. A Wolff-Kishner reduction, using hydrazine (B178648) (NH₂NH₂) and a strong base in a high-boiling solvent like ethylene (B1197577) glycol, can be employed to reduce the carbonyl group, yielding the final product, 1-bromo-3-isopropylbenzene. doubtnut.com An alternative procedure involves the bromination of acetophenone (B1666503) to produce 3-bromoacetophenone, which can then be converted to the target molecule. orgsyn.org

Table 2: Synthetic Approaches to Isomers of Bromo-isopropylbenzene

| Target Isomer | Starting Material | Key Reagents/Steps | Rationale |

|---|---|---|---|

| Ortho (1-Bromo-2-isopropylbenzene) | 1-Bromo-2-isopropenylbenzene | 1. TsNHNH₂, NaOAc·3H₂O | Reduction of isopropenyl group to isopropyl. chemicalbook.com |

| Meta (1-Bromo-3-isopropylbenzene) | Benzene | 1. Friedel-Crafts Acylation (Propanoyl chloride, AlCl₃) 2. Bromination (Br₂, FeBr₃) 3. Wolff-Kishner Reduction (NH₂NH₂, base) | Introduction of a meta-directing acyl group, followed by bromination and subsequent reduction. doubtnut.com |

Preparation of Dibrominated and Bromo-chloro-isopropylbenzene Compounds

Dibrominated Derivatives: The preparation of dibromoisopropylbenzenes can be achieved through further bromination of monobrominated precursors. The position of the second bromine atom is determined by the directing effects of the substituents already on the ring.

2,4-Dibromo-1-isopropylbenzene: This compound can be synthesized by the further bromination of either this compound or 1-bromo-2-isopropylbenzene. In both cases, the combined directing effects of the bromine atom (ortho-, para-directing) and the isopropyl group (ortho-, para-directing) favor the substitution at the available activated positions, leading to the 2,4-disubstituted product.

1,3-Dibromo-5-isopropylbenzene: A specific synthesis for this isomer starts from 2,6-dibromo-4-isopropylaniline. chemicalbook.com The amino group is removed via a deamination reaction, which involves diazotization with sodium nitrite (B80452) in an acidic ethanol (B145695) solution, followed by heating to replace the diazonium group with a hydrogen atom. chemicalbook.com This sequence results in the formation of 1,3-dibromo-5-isopropylbenzene. chemicalbook.com

Bromo-chloro-isopropylbenzene Compounds: These mixed halogen derivatives can be prepared by the halogenation of an appropriate precursor.

2-Bromo-4-chloro-1-isopropylbenzene: The synthesis of this compound can be achieved by the bromination of 4-chloro-isopropylbenzene (4-chlorocumene). The chlorine atom and the isopropyl group are both ortho-, para-directors. The position ortho to the isopropyl group and meta to the chlorine (position 3) is less favored. The position ortho to the chlorine and meta to the isopropyl group (position 5) is also possible. However, the position ortho to the isopropyl group and ortho to the chlorine (position 2) is highly activated by both groups, making it the most likely site for bromination. A patent also describes a method involving the reaction of 2-bromopropane, 4-chlorotoluene, and isopropylbenzene under pressure. google.com

Table 3: Synthesis of Polyhalogenated Isopropylbenzene Derivatives

| Target Compound | Precursor | Key Reaction | Rationale |

|---|---|---|---|

| 2,4-Dibromo-1-isopropylbenzene | This compound | Electrophilic Bromination | The isopropyl and bromo groups direct the second bromination to the 2-position. |

| 1,3-Dibromo-5-isopropylbenzene | 2,6-Dibromo-4-isopropylaniline | Deamination (Diazotization) | Removal of the amino group from a pre-substituted aniline. chemicalbook.com |

| 2-Bromo-4-chloro-1-isopropylbenzene | 4-Chloro-isopropylbenzene | Electrophilic Bromination | The directing effects of the isopropyl and chloro groups favor substitution at the 2-position. |

Reaction Mechanisms and Reactivity of 1 Bromo 4 Isopropylbenzene

Aromatic Reactivity Profile

The reactivity of the aromatic ring in 1-bromo-4-isopropylbenzene is dictated by the electronic properties of the two substituents: the bromine atom and the isopropyl group. These substituents influence the electron density of the benzene (B151609) ring and direct the position of incoming electrophiles or nucleophiles.

Electrophilic Substitution Reactions and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the benzene ring acts as a nucleophile, attacking an electrophile. The substituents on the ring determine the rate and regioselectivity of the reaction.

The isopropyl group is an alkyl group, which is known to be an electron-donating group (EDG) through induction. It is also an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene by making the ring more electron-rich and a better nucleophile. youtube.com As an EDG, the isopropyl group directs incoming electrophiles to the ortho and para positions. youtube.com

The bromine atom, a halogen, exhibits a dual electronic effect. It is electron-withdrawing through induction due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it is electron-donating through resonance, as its lone pairs can be delocalized into the aromatic system. This resonance effect directs incoming electrophiles to the ortho and para positions. Because the inductive effect is stronger than the resonance effect for halogens, bromine is considered a deactivating, ortho, para-director.

In this compound, the two substituents are para to each other. The activating, ortho, para-directing isopropyl group and the deactivating, ortho, para-directing bromo group work together to determine the position of further substitution. The directing effects are summarized in the table below.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Position |

|---|---|---|---|

| -CH(CH3)2 (Isopropyl) | Electron-Donating (Inductive) | Activating | Ortho, Para |

| -Br (Bromo) | Electron-Withdrawing (Inductive) & Electron-Donating (Resonance) | Deactivating | Ortho, Para |

Considering the positions on the ring:

Positions 2 and 6 are ortho to the isopropyl group and meta to the bromo group.

Positions 3 and 5 are meta to the isopropyl group and ortho to the bromo group.

The powerful activating effect of the isopropyl group makes the positions ortho to it (positions 2 and 6) the most nucleophilic and therefore the most likely sites for electrophilic attack. For example, the electrophilic bromination of isopropylbenzene yields primarily the para product, this compound, due to the steric hindrance at the ortho position. chegg.comchegg.com

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is generally unfavorable for simple aryl halides because the electron-rich nature of the benzene ring repels nucleophiles. wikipedia.orgbyjus.com

The SNAr mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. wikipedia.orgbyjus.compressbooks.pub These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pub

This compound is generally unreactive towards SNAr. This lack of reactivity is due to the following factors:

Absence of Strong Electron-Withdrawing Groups: The molecule lacks the necessary strong EWGs (like -NO₂) at the ortho or para positions to stabilize the anionic intermediate.

Presence of an Electron-Donating Group: The isopropyl group is electron-donating, which increases the electron density of the aromatic ring, further disfavoring an attack by a nucleophile.

Therefore, for nucleophilic substitution to occur on this compound, more drastic conditions or different mechanisms, such as those involving benzyne (B1209423) intermediates, would be required. Standard SNAr conditions are not effective.

Carbon-Halogen Bond Transformations

The carbon-bromine (C-Br) bond in this compound is the most reactive site for many synthetic transformations, particularly for the formation of new carbon-carbon bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the formation of C-C bonds by coupling an organohalide with an organometallic reagent. nobelprize.org this compound serves as a common aryl halide substrate in these reactions. The general reactivity order for the halide is I > Br > Cl. nrochemistry.comlibretexts.org

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgwikipedia.orglibretexts.org

| Reaction Name | Organometallic Reagent | General Transformation |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid or ester) | Ar-Br + Ar'-B(OH)2 → Ar-Ar' |

| Stille Coupling | Organotin compound (organostannane) | Ar-Br + Ar'-SnR3 → Ar-Ar' |

| Sonogashira Coupling | Terminal Alkyne (with a copper co-catalyst) | Ar-Br + H-C≡C-R → Ar-C≡C-R |

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.gov It is widely used due to the mild reaction conditions and the low toxicity of the boron reagents. nih.gov this compound can be coupled with various aryl or vinyl boronic acids to synthesize biaryls and styrenes, respectively.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin reagent (stannane), catalyzed by palladium. nrochemistry.comorganic-chemistry.orgwikipedia.org It is valued for its tolerance of a wide variety of functional groups. nrochemistry.com However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. nrochemistry.comwikipedia.org It is unique among the common palladium-catalyzed couplings as it typically requires a copper(I) co-catalyst in addition to the palladium catalyst and an amine base. nrochemistry.comwikipedia.orgorganic-chemistry.org this compound can be used to synthesize substituted alkynes, which are valuable intermediates in organic synthesis. wikipedia.org

Electrochemical methods offer an alternative to traditional metal-catalyzed reactions, often providing a more sustainable pathway by avoiding the use of hazardous reagents and metal catalysts. In the context of carbon-halogen bond transformations, electrochemistry can be used to generate reactive intermediates that can then participate in coupling reactions.

While specific research on catalyst-free electrochemical coupling of this compound is not extensively documented in the provided search results, the general principle involves the electrochemical reduction of the aryl halide. This reduction generates a highly reactive aryl radical anion or aryl radical, which can then couple with another radical or a nucleophile.

The electrochemical oxidation of bromide ions to generate bromine for reactions like the bromination of alkenes is a well-established process. researchgate.net However, the reductive coupling of aryl bromides like this compound without a metal catalyst is a more specialized area of research. These reactions are typically performed in an undivided electrochemical cell where the aryl bromide is reduced at the cathode to form a radical anion. This intermediate can then undergo further reactions to form a coupled product. The development of efficient and selective catalyst-free electrochemical C-C bond-forming reactions remains an active area of investigation.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This is a crucial method for preparing organolithium and Grignard reagents from this compound.

The reaction of this compound with organolithium reagents, such as n-butyllithium or tert-butyllithium, leads to a rapid lithium-bromine exchange. This reaction is kinetically controlled and is influenced by the stability of the carbanion intermediates. harvard.edu The general trend for the rate of exchange is I > Br > Cl. wikipedia.org

Studies on the analogous 1-bromo-4-tert-butylbenzene have shown that the solvent plays a critical role in the outcome of the reaction. nih.govresearchgate.netcolab.ws In non-polar solvents like heptane, the reaction with n-BuLi is very slow or does not occur. However, the addition of a small amount of an ether like tetrahydrofuran (B95107) (THF) significantly accelerates the exchange reaction, leading to a high yield of the corresponding aryllithium reagent. nih.govcolab.ws The use of tert-BuLi generally results in a cleaner and more efficient lithium-bromine exchange across various solvent systems. nih.govcolab.ws

The mechanism is believed to involve the formation of an "ate-complex" intermediate. harvard.eduprinceton.edu The nucleophilic carbanion of the organolithium reagent attacks the bromine atom of the aryl bromide.

| Organolithium Reagent | Solvent | Outcome |

| n-BuLi | Heptane | No reaction |

| n-BuLi | Heptane/THF | Quantitative lithium-bromine exchange nih.govcolab.ws |

| n-BuLi | THF | Significant coupling side-products nih.govcolab.ws |

| t-BuLi | Heptane with catalytic ether | >97% yield of (4-tert-butylphenyl)lithium nih.govcolab.ws |

The Grignard reagent, (4-isopropylphenyl)magnesium bromide, is prepared by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF. adichemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The surface of the magnesium metal plays a crucial role in the mechanism, which is thought to involve radical intermediates. alfredstate.edu

Once formed, the Grignard reagent is a potent nucleophile and a strong base. adichemistry.com It readily reacts with a wide range of electrophiles, making it a versatile intermediate in organic synthesis. Common reactions include:

Reaction with carbonyl compounds: It adds to aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively, after an acidic workup. udel.edu

Reaction with carbon dioxide: Carboxylation of the Grignard reagent followed by acidic workup yields 4-isopropylbenzoic acid.

Reaction with other electrophiles: It can react with a variety of other electrophiles, such as epoxides, nitriles, and acid chlorides.

The formation of the Grignard reagent can sometimes be accompanied by the formation of a Wurtz coupling product, 4,4'-diisopropyl-1,1'-biphenyl, as an undesired side product. researchgate.net

Halogen-Exchange and Functional Group Interconversion

Halogen-exchange reactions provide a pathway to convert aryl bromides into other aryl halides, which may be more reactive or suitable for specific subsequent transformations. nih.gov Metal-catalyzed processes are often employed to facilitate these exchanges. nih.govrsc.org For instance, an aryl bromide can be converted to an aryl iodide, which is generally more reactive in cross-coupling reactions, through a Finkelstein-type reaction catalyzed by copper or palladium. nih.gov

Functional group interconversion can also be achieved through nucleophilic aromatic substitution, although this is generally difficult with unactivated aryl halides like this compound. However, under specific conditions, such as with strong nucleophiles and in the presence of a catalyst, the bromine atom can be displaced.

Side Chain Reactivity

The isopropyl group of this compound also undergoes characteristic reactions, primarily at the benzylic position.

The benzylic C-H bond of the isopropyl group is weaker than other sp³ hybridized C-H bonds in the molecule. This is due to the resonance stabilization of the resulting benzylic radical. libretexts.org This increased reactivity at the benzylic position allows for selective transformations.

Benzylic Bromination: Treatment of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) leads to the selective bromination of the benzylic position, yielding 1-bromo-4-(1-bromo-1-methylethyl)benzene. libretexts.orglibretexts.orgchemistrysteps.com The mechanism proceeds through a free radical chain reaction involving a resonance-stabilized benzylic radical intermediate. libretexts.orglibretexts.org

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the isopropyl group to a carboxylic acid. libretexts.orgmasterorganicchemistry.com This reaction cleaves the C-C bonds of the alkyl side chain, ultimately forming 4-bromobenzoic acid. masterorganicchemistry.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. libretexts.org

| Reaction | Reagent | Product |

| Benzylic Bromination | NBS, light/peroxide | 1-bromo-4-(1-bromo-1-methylethyl)benzene |

| Benzylic Oxidation | KMnO₄, heat | 4-bromobenzoic acid |

Reactions at the Benzylic Position

Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic effects arising from its substituents. wikipedia.org These factors determine the rate and outcome of chemical reactions involving both the aromatic ring and the side chain.

Electronic Effects:

Bromine Atom: The bromine atom exerts a dual electronic effect. It is electronegative, creating an electron-withdrawing inductive effect (-I) that deactivates the benzene ring towards electrophilic aromatic substitution. However, through its lone pairs, it exerts a resonance effect (+R), donating electron density to the ring. This resonance effect directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the isopropyl group, electrophilic substitution is directed primarily to the positions ortho to the bromine atom.

Isopropyl Group: The isopropyl group is an alkyl group and is electron-donating through an inductive effect (+I). This effect activates the benzene ring, making it more susceptible to electrophilic attack than benzene itself. It is also an ortho, para-director.

The combined electronic effects of the activating isopropyl group and the deactivating but directing bromine group make the aromatic ring moderately reactive towards electrophiles, with substitution occurring at positions dictated by both groups.

Steric Effects:

Isopropyl Group: The isopropyl group is relatively bulky. This steric bulk, or steric hindrance, can impede reactions at the positions adjacent (ortho) to it. wikipedia.org For electrophilic aromatic substitution, attack at the positions ortho to the isopropyl group is less favored than attack at other activated positions due to spatial crowding. This steric hindrance can influence the regioselectivity of reactions, favoring substitution at less crowded sites. wikipedia.org The presence of the isopropyl group also imparts steric hindrance around the benzylic position, which can affect the rates of nucleophilic substitution reactions. solubilityofthings.com

Table 4: Summary of Substituent Effects on Reactivity

| Substituent | Electronic Effect | Steric Effect | Influence on Reactivity |

| Bromine (-Br) | Inductive (-I): DeactivatingResonance (+R): ortho, para-directing | Minimal | Deactivates the ring but directs incoming electrophiles. |

| Isopropyl (-CH(CH₃)₂) | Inductive (+I): Activating, ortho, para-directing | Moderate | Activates the ring but can hinder reactions at adjacent positions. |

Applications in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The utility of 1-bromo-4-isopropylbenzene as a versatile building block stems from its ability to undergo a diverse range of chemical reactions. It is a key substrate in numerous synthetic pathways for constructing more elaborate molecular architectures. chemimpex.com The presence of the bromine atom allows for its participation in nucleophilic substitution and electrophilic aromatic substitution reactions. cymitquimica.com

However, its most prominent role is in metal-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic chemistry. These reactions allow for the precise and efficient formation of new bonds. For instance, this compound is a common coupling partner in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. smolecule.comrsc.org In a documented Stille coupling reaction, it was used to synthesize a substituted diazocine, a class of compounds with applications in medicinal chemistry and materials science. rsc.orgnih.gov The isopropyl group, while often seen as a simple alkyl substituent, can exert significant steric influence, directing the regioselectivity of coupling reactions.

| Reaction Type | Description | Typical Reagents | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a new carbon-carbon bond by reacting with an organoboron compound. | Organoboronic acid/ester, Palladium catalyst (e.g., Pd(OAc)₂/XPhos), Base (e.g., K₂CO₃) | nih.gov |

| Stille Coupling | Forms a new carbon-carbon bond by reacting with an organotin compound. | Organostannane (e.g., Hexamethyldistannane), Palladium catalyst (e.g., Pd(PPh₃)₄) | rsc.org |

| Buchwald-Hartwig Amination | Forms a new carbon-nitrogen bond by reacting with an amine. | Amine or Amide, Palladium catalyst, Ligand, Base | smolecule.com |

| Nucleophilic Substitution | The bromine atom is replaced by a nucleophile. | Various nucleophiles (e.g., alkoxides, cyanides) | cymitquimica.com |

| Grignard Reaction | Forms an organomagnesium reagent (Grignard reagent) for further reactions. | Magnesium metal (Mg) |

Pharmaceutical and Agrochemical Intermediate Development

This compound is an important chemical intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.comcymitquimica.com Its structure serves as a key fragment in the assembly of biologically active molecules. chemimpex.com The cumene (B47948) moiety (isopropylbenzene) is present in numerous commercial drugs, and this compound provides a direct route to introduce this functional group into a target molecule.

In the pharmaceutical industry, it is used as a precursor for synthesizing new drug candidates and established medicines, including classes such as antihistamines, antipsychotics, and antidepressants. nbinno.comfishersci.com In agrochemical development, it is a starting material for the production of herbicides, insecticides, and fungicides that are vital for modern agriculture. nbinno.com The compound's utility lies in its ability to be transformed into more complex derivatives through reliable and scalable chemical reactions. nbinno.com

| Sector | Product Class | Role of this compound | Reference |

|---|---|---|---|

| Pharmaceuticals | Antihistamines, Antipsychotics, Antidepressants | Key intermediate providing the 4-isopropylphenyl scaffold. | nbinno.comcymitquimica.com |

| Agrochemicals | Herbicides, Insecticides, Fungicides | Starting material for the synthesis of active ingredients. | nbinno.com |

Precursor for Advanced Materials Development

The applications of this compound extend beyond life sciences into the realm of materials science, where it serves as a precursor for various functional materials.

This compound is utilized in the production of specialty polymers and resins. Its incorporation into a polymer backbone, or use as a precursor for monomers, can enhance material properties such as thermal stability and chemical resistance. chemimpex.com While not a monomer itself for simple addition polymerization, it can be converted into polymerizable derivatives, such as styrenes or acrylates. Furthermore, related brominated aromatic compounds serve as monomers in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), suggesting that derivatives of this compound could be used to create well-defined polymer architectures.

Brominated aromatic compounds are established building blocks in the synthesis of liquid crystals. atamanchemicals.comlabnovo.com Although specific examples detailing the direct use of this compound are not prevalent, its structural motifs are relevant to LC design. The rigid phenyl ring provides the core mesogenic unit, while the terminal isopropyl group influences the physical properties, such as melting point and mesophase behavior. solubilityofthings.com By participating in cross-coupling reactions, it can be used to synthesize more complex, rod-like molecules characteristic of liquid crystalline materials. For example, related compounds like 1-bromo-4-(trans-4-n-propylcyclohexyl)benzene are known liquid crystal precursors.

In the field of organic electronics, functionalized aromatic compounds are essential for creating conducting polymers. atamanchemicals.com this compound, through reactions like Stille or Suzuki coupling, can be polymerized to form derivatives of poly(p-phenylenevinylene) (PPV) or other conjugated polymers. azom.com These materials are investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isopropyl group can enhance the solubility of the resulting polymers, which is a critical factor for solution-based processing and device fabrication. Related bromo-iodinated aromatics are explicitly mentioned as precursors for conducting polymers and organic semiconductors. atamanchemicals.com

Synthesis of Specific Organic Frameworks

While this compound itself is a monofunctional building block and thus cannot form extended networks on its own, its derivatives are central to the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netmdpi.com These materials are constructed from multitopic organic linkers connected by inorganic nodes (in MOFs) or through strong covalent bonds (in COFs). d-nb.infonih.gov

Research has demonstrated that trifunctional bromo-aromatics, such as 1,3,5-tris(4-bromophenyl)benzene, are key precursors for the surface-mediated synthesis of 2D COFs. rsc.orgrsc.org These precursors undergo dehalogenative coupling on a metal surface to form large, ordered, porous sheets. In this context, this compound serves as a model compound for studying the reaction mechanisms and can be used as a capping agent to control the size or terminate the growth of such frameworks. The principles of coupling reactions learned from this simpler molecule are directly applicable to the more complex linkers used in MOF and COF synthesis. bldpharm.combldpharm.com

Construction of Biaryl Compounds

The synthesis of biaryl scaffolds, which are prevalent in medicinal chemistry and material science, frequently utilizes this compound as a key starting material. This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. atamanchemicals.com In these processes, the carbon-bromine bond is selectively activated by a palladium catalyst, enabling the coupling of the 4-isopropylphenyl group with another aryl moiety, typically derived from an organoboron or organotin reagent.

The presence of the isopropyl group can influence the electronic properties and solubility of the molecule, while the bromine atom provides a reliable site for reaction. The selective reactivity of aryl halides like this compound is fundamental to the controlled, stepwise assembly of complex biaryl derivatives. atamanchemicals.com

Table 1: Generalized Suzuki-Miyaura Coupling for Biaryl Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic acid or ester | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | 4-isopropyl-1,1'-biaryl |

Generation of Diborylated Products

This compound is a substrate for borylation reactions, which introduce boron-containing functional groups into organic molecules. These borylated compounds are exceptionally useful intermediates, particularly for subsequent cross-coupling reactions. The generation of diborylated products from substrates containing a bromine atom offers a pathway to more complex functionalization.

A related compound, 1-Bromo-4-(1-bromopropyl)benzene, has been shown to be an effective precursor for generating diborylated products. In a similar vein, aryl bromides can undergo borylation. This can occur via conversion of the aryl bromide to a borylated product through reactions like the Miyaura borylation or through direct C-H borylation of the aromatic ring, followed by functionalization of the C-Br bond. Such strategies allow for the introduction of two boron moieties, creating a bifunctional intermediate ready for sequential, site-selective coupling reactions.

Preparation of β,β-dibromostyrenes

The synthesis of β,β-dibromostyrenes is another important transformation where aryl halides serve as critical precursors. These products are valuable synthetic intermediates, for example, in the formation of alkynes via the Corey-Fuchs reaction. While direct examples involving this compound are specific to advanced research, the methodology is well-established for similar aryl halides.

For instance, 1-bromo-4-iodobenzene (B50087) is used as a starting material for synthesizing β,β-dibromostyrenes. thermofisher.kr The reaction typically involves a palladium-catalyzed cross-coupling of the aryl halide with a dibromovinyl reagent. Given the analogous reactivity of the carbon-bromine bond, this compound can be expected to participate in similar synthetic routes to yield 1-(β,β-dibromovinyl)-4-isopropylbenzene. This transformation provides a direct method for installing a dibromovinyl group onto the isopropyl-substituted benzene (B151609) ring. thermofisher.kr

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 1-bromo-4-isopropylbenzene. The presence of a bromine atom at the para position and an isopropyl group significantly influences the electron distribution within the benzene (B151609) ring.

The bromine atom, being an electronegative element, exerts an electron-withdrawing inductive effect (-I) on the aromatic ring. Simultaneously, it exhibits a deactivating yet ortho-, para-directing mesomeric effect (+M) due to its lone pairs of electrons. The isopropyl group, on the other hand, is an electron-donating group through its inductive effect (+I) and hyperconjugation.

Computational studies have shown that the interplay of these electronic effects is crucial for the molecule's reactivity. For instance, in electrophilic aromatic substitution reactions, the bromine atom can be substituted by various electrophiles. DFT calculations have revealed that the electron-withdrawing nature of the bromine atom can enhance the reactivity at the ortho position relative to the bromine. This is a key factor in directing substitution reactions.

The reactivity of this compound as an electrophile is a central aspect of its chemical behavior. The bromine atom facilitates electrophilic aromatic substitution, enabling the synthesis of diverse substituted benzene derivatives.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| Monoisotopic Mass | 198.00441 Da | PubChem 2.2 |

| XLogP3 | 3.9 | PubChem |

| Polarizability | 90.9 ų | PubChem |

| Predicted Collision Cross Section ([M+H]+) | 135.1 Ų | CCSbase |

| Predicted Collision Cross Section ([M+Na]+) | 146.4 Ų | CCSbase |

This table presents computationally predicted properties of this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and three-dimensional structure of this compound. The conformational flexibility of this molecule is primarily associated with the rotation of the isopropyl group.

The C-C bond connecting the benzene ring to the isopropyl group allows for rotational freedom. This rotation can lead to different conformers in the solution phase. The steric bulk of the isopropyl group is a significant factor, influencing not only the molecule's conformation but also its interactions with other molecules and its packing in the solid state.

In reactions, the steric hindrance provided by the para-substituted isopropyl group plays a critical role in directing the approach of reagents. For example, in cross-coupling reactions, this steric bulk can favor reactions at the ortho position to the bromine atom. Computational modeling can quantify the rotational barriers of the isopropyl group and predict the most stable conformations, which is essential for understanding its reactivity and intermolecular interactions.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. While specific, comprehensive QSAR/QSPR studies focused solely on this compound are not extensively documented in readily available literature, the principles of these methods are applicable.

For a series of related brominated aromatic compounds, QSPR models could be developed to predict properties like boiling point, solubility, or toxicity based on molecular descriptors. These descriptors can be derived from the compound's structure and include topological indices, 3D descriptors, and quantum mechanical parameters. mdpi.com The development of such models relies on establishing a statistically significant correlation between these descriptors and the property of interest for a training set of molecules. mdpi.com

The goal of QSAR/QSAR is to create models that are not only descriptive but also predictive for new, untested compounds. mdpi.com For instance, a QSAR model could be used to predict the potential biological activity of derivatives of this compound by quantifying how changes in its structure affect its interaction with a biological target.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states. q-chem.com For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, reaction pathway analysis can elucidate the step-by-step process of bond breaking and formation.

Transition state modeling, often performed using quantum mechanical methods, helps to determine the energy barriers of different potential reaction pathways. q-chem.com For example, in a Suzuki-Miyaura cross-coupling reaction, computational studies can model the transition states for oxidative addition, transmetalation, and reductive elimination steps. These calculations can reveal why a particular reaction pathway is favored over others.

DFT calculations have been used to show that the electron-withdrawing effects of the bromine atom in this compound enhance reactivity at the ortho position, while the isopropyl group helps to minimize competing reaction pathways. This selectivity is vital for the synthesis of specific chemical structures.

Prediction of Reaction Outcomes and Selectivity

A significant application of computational chemistry is the prediction of reaction outcomes and selectivity (chemo-, regio-, and stereoselectivity). By analyzing the electronic and steric properties of reactants and modeling reaction pathways, it is possible to predict the major products of a reaction.

Machine learning models are also emerging as powerful tools for predicting reaction outcomes. arxiv.org These models can be trained on large datasets of known reactions to learn the underlying principles of reactivity and selectivity. For a compound like this compound, such models could predict the outcome of a reaction with a novel reagent or under different reaction conditions.

The steric hindrance from the isopropyl group and the electronic influence of the bromine atom are key determinants of selectivity in reactions involving this compound. Computational models can quantify these effects to predict, for example, the regioselectivity of electrophilic substitution on the aromatic ring or the stereoselectivity of reactions involving a chiral center.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the hydrogen and carbon atomic environments within the 1-Bromo-4-isopropylbenzene molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the isopropyl and aromatic protons. Due to the para-substitution pattern, the aromatic region displays a characteristic AA'BB' system, which often appears as two distinct doublets. The isopropyl group gives rise to a septet for the lone methine proton and a doublet for the six equivalent methyl protons.

The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Proton Assignment |

|---|---|---|---|---|

| ~7.40 | Doublet | ~8.5 | 2H | H-3, H-5 (Aromatic) |

| ~7.05 | Doublet | ~8.5 | 2H | H-2, H-6 (Aromatic) |

| ~2.87 | Septet | ~6.9 | 1H | CH (Isopropyl) |

Note: Spectral data are representative and can vary slightly based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov Due to the molecule's symmetry, four signals are expected for the aromatic carbons and two for the isopropyl group. The carbon atom bonded to the bromine (C-1) is significantly influenced by the halogen's electronegativity and isotopic properties.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Assignment |

|---|---|

| ~147.8 | C-4 (Aromatic, ipso to isopropyl) |

| ~131.5 | C-3, C-5 (Aromatic) |

| ~128.3 | C-2, C-6 (Aromatic) |

| ~120.0 | C-1 (Aromatic, ipso to Br) |

| ~33.8 | CH (Isopropyl) |

Note: Data is based on published literature and may vary slightly with experimental conditions. nih.gov

While 1D NMR provides fundamental data, 2D NMR experiments are used to unambiguously confirm the structural assignments.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between coupled protons. Key correlations would be observed between the aromatic protons at ~7.40 ppm and ~7.05 ppm, confirming their ortho relationship, and between the isopropyl methine proton (~2.87 ppm) and the methyl protons (~1.22 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would confirm the following connections: the aromatic protons at ~7.40 ppm with the C-3/C-5 carbons at ~131.5 ppm; the protons at ~7.05 ppm with the C-2/C-6 carbons at ~128.3 ppm; the methine proton at ~2.87 ppm with its carbon at ~33.8 ppm; and the methyl protons at ~1.22 ppm with their carbons at ~23.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments. columbia.eduyoutube.com For instance, the isopropyl methyl protons (~1.22 ppm) would show a 2-bond correlation to the methine carbon (~33.8 ppm) and a 3-bond correlation to the aromatic C-4 carbon (~147.8 ppm). The methine proton (~2.87 ppm) would show correlations to the C-2/C-6 and C-4 aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals spatial proximities between protons. For this compound, it would show a strong correlation between the isopropyl methine proton and the ortho-aromatic protons (H-2, H-6), confirming the connectivity and orientation of the isopropyl group on the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The mass spectrum of this compound is characterized by a distinctive molecular ion peak and several key fragment ions. nih.govnist.gov

A crucial feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).

Table 3: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 198/200 | [C₉H₁₁Br]⁺• | Molecular Ion (M⁺•) |

| 183/185 | [C₈H₈Br]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group (Benzylic cleavage) |

| 119 | [C₉H₁₁]⁺ | Loss of a bromine radical (•Br) |

The base peak (most intense signal) in the spectrum is typically at m/z 183, resulting from the stable benzylic cation formed by the loss of a methyl group. nih.gov The loss of the entire isopropyl group is less favorable than the loss of the bromine radical.

While low-resolution MS provides nominal masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the precise elemental composition of the ion. nih.gov The calculated monoisotopic mass of the this compound molecular ion (C₉H₁₁⁷⁹Br)⁺• can be compared against the experimentally measured value to unequivocally confirm its molecular formula.

Calculated Exact Mass: 198.00441 Da nih.gov

An experimental HRMS measurement matching this value would confirm the elemental formula as C₉H₁₁, providing definitive evidence for the compound's identity and purity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-Bromocumene |

GC-MS for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of this compound. It combines the superior separation capabilities of Gas Chromatography (GC) with the highly sensitive and specific detection power of Mass Spectrometry (MS). In the context of this compound, GC-MS is the definitive method for verifying identity, assessing purity, and analyzing complex mixtures.

The process involves injecting a sample into the GC, where it is vaporized and separated into its individual components as it passes through a capillary column. usgs.gov These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum, which serves as a molecular fingerprint for identification. usgs.gov

For purity assessment, GC-MS can detect and quantify trace impurities. Common impurities in this compound samples include unreacted starting materials such as isopropylbenzene (cumene) and potential byproducts like di-substituted isomers. High-resolution methods can identify these impurities even at levels below 0.1%. The molecular ion peak in the mass spectrum is crucial for confirming the compound's identity. For this compound, the presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance results in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| NIST Number | 125075 | nih.gov |

| Top Peak (m/z) | 104 | nih.gov |

| 2nd Highest Peak (m/z) | 183 | nih.gov |

| 3rd Highest Peak (m/z) | 185 | nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing energy and creating a unique IR spectrum. The gas-phase IR spectrum for this compound is available in the NIST Chemistry WebBook. nist.gov

The spectrum of this compound displays several characteristic absorption bands that confirm its structure:

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The isopropyl group gives rise to bands just below 3000 cm⁻¹. The presence of a "doublet" around 1385 cm⁻¹ and 1365 cm⁻¹ is characteristic of an isopropyl group. wpmucdn.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in one or more sharp bands in the 1600-1450 cm⁻¹ region. wpmucdn.com

Out-of-Plane Bending: The substitution pattern on the benzene ring (para-substitution) can be confirmed by strong C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is expected to produce a band in the lower frequency (fingerprint) region of the spectrum.

Table 2: Principal Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Feature |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic Ring |

| < 3000 | C-H Stretch | Isopropyl Group |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1385 & ~1365 | C-H Bend | Isopropyl "Doublet" |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It detects the inelastic scattering of monochromatic light (from a laser) as it interacts with a molecule. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This often means that vibrations that are weak in IR are strong in Raman, and vice versa.

While a dedicated Raman spectrum for this compound is not widely published, data for its isomer, 1-Bromo-3-isopropylbenzene, confirms the utility of the technique for this class of compounds. nih.gov The analysis is typically performed using an FT-Raman spectrometer with a laser source, such as a 1064 nm Nd:YAG laser. irjet.net

For this compound, the following signals would be expected in a Raman spectrum:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene ring would produce a particularly strong and characteristic signal.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible.

C-Br Vibration: The C-Br stretch would be observable at a low frequency.

Disorder-Induced D-band: In analyses of related aromatic materials, a D-band (disorder) may appear, which can provide information about structural defects or functionalization. libretexts.org

X-ray Diffraction Studies of Crystalline Derivatives and Complexes

This compound is a liquid at room temperature, precluding direct single-crystal XRD analysis under standard conditions. However, the technique is of paramount importance for characterizing its solid derivatives and the organometallic complexes it can form. researchgate.net For example, X-ray crystallography has been used to resolve the spatial arrangement of substituents in related brominated aromatic compounds, which is critical for understanding steric effects in reactions. Studies on various benzene derivatives have shown that para-substituted rings, like that in this compound, are distinctly flat, with the substitution affecting the "thickness" of the ring. aps.org

The study of organometallic complexes containing related ligands, such as (η⁶-1-methyl-4-isopropylbenzene)-[5-bromo-2-(2-pyridyl)phenyl-κ² C,N]-chloro-ruthenium(II), provides insight into how the this compound moiety coordinates with metal centers. researchgate.net

Table 3: Example Crystallographic Data for a Related Ruthenium Complex

| Parameter | Value | Source |

|---|---|---|

| Compound | C₂₁H₂₁BrClNRu | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1̄ | researchgate.net |

| a (Å) | 8.2185(4) | researchgate.net |

| b (Å) | 10.1626(5) | researchgate.net |

| c (Å) | 11.9356(6) | researchgate.net |

| α (°) | 100.399(4) | researchgate.net |

| β (°) | 90.005(4) | researchgate.net |

| γ (°) | 93.434(4) | researchgate.net |

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for quality control purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for analyzing volatile compounds like this compound. It is used both as a standalone method for determining purity and as the separation front-end for GC-MS. usgs.govdicp.ac.cn In a typical GC analysis, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The components of the sample interact differently with the stationary phase based on factors like boiling point and polarity, causing them to separate and elute from the column at different times (retention times).

A flame ionization detector (FID) is commonly used for quantitation, providing high sensitivity for organic compounds. Commercial specifications for this compound often cite a purity assay determined by GC, with typical values being ≥96.0%. thermofisher.com The technique is crucial for monitoring the progress of synthetic reactions and for ensuring the final product meets required quality standards. dicp.ac.cn

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-3-isopropylbenzene |

| 1-Bromo-4-(1-bromoethyl)benzene |

| 1-Bromo-4-Nitrobenzene |

| (η⁶-1-methyl-4-isopropylbenzene)-[5-bromo-2-(2-pyridyl)phenyl-κ² C,N]-chloro-ruthenium(II) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for the assessment of this compound, primarily for purity determination and the identification of trace-level impurities. The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In the analysis of this compound, HPLC is particularly effective for detecting and quantifying process-related impurities. Common impurities can include unreacted starting materials, such as 4-isopropylbenzene from incomplete bromination, and byproducts like di-substituted isomers. Research indicates that HPLC coupled with an ultraviolet (UV) detector set at a wavelength of 254 nm can successfully identify impurities at levels below 0.1%. For more complex separations, such as distinguishing between different di-brominated isomers (e.g., 1,4-dibromo-2-isopropylbenzene), a gradient elution using a mobile phase of acetonitrile (B52724) and water is often required to achieve adequate resolution.

The combination of HPLC with tandem mass spectrometry (LC-MS/MS) provides an even more powerful tool for characterization, offering definitive identification of trace impurities. While specific methods for this compound are proprietary to individual laboratories, general reverse-phase HPLC methods for related aromatic compounds often utilize a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid to ensure good peak shape and resolution. sielc.com

| Parameter | Description | Source |

|---|---|---|

| Mode | Reverse-Phase (RP) HPLC | sielc.com |

| Stationary Phase | C18 or similar non-polar packed column | sielc.com |

| Mobile Phase | Gradient elution with Acetonitrile (MeCN) and Water | |

| Detector | UV Detector (λ = 254 nm) | |

| Application | Identification of impurities (e.g., di-brominated isomers, residual 4-isopropylbenzene) at <0.1% levels | |

| Advanced Detection | Tandem Mass Spectrometry (LC-MS/MS) for enhanced structural elucidation |

Gel Permeation Chromatography (GPC) for Polymer Characterization

While this compound is not a polymer itself, it serves as a valuable building block in polymer synthesis. The bromine atom can be used as a reactive site for initiating polymerization or for conversion into other functional groups, such as a vinyl group, to create monomers like 4-isopropylstyrene. Subsequent polymerization of this monomer yields poly(4-isopropylstyrene). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the foremost technique for characterizing the resulting polymers. resolvemass.ca

GPC separates polymer molecules based on their hydrodynamic volume, or size in solution, rather than their chemical properties. resolvemass.ca The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads, typically made of cross-linked polystyrene-divinylbenzene. schambeck-sfd.com Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. resolvemass.ca This separation allows for the determination of crucial polymer properties, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. resolvemass.ca

The choice of mobile phase is critical and depends on the polymer's solubility; tetrahydrofuran (B95107) (THF) is a common solvent for polystyrene-based materials. schambeck-sfd.com For semi-crystalline polymers like polyolefins, analysis must be conducted at high temperatures (e.g., 150 °C) using solvents such as 1,2,4-trichlorobenzene (B33124) (TCB) to ensure complete dissolution. chromatographyonline.com

Environmental Fate and Ecotoxicological Research Academic Perspective

Environmental Persistence and Degradation Pathways

The persistence of 1-Bromo-4-isopropylbenzene in the environment is dictated by its susceptibility to various degradation processes, including hydrolysis, biodegradation, and photolysis.